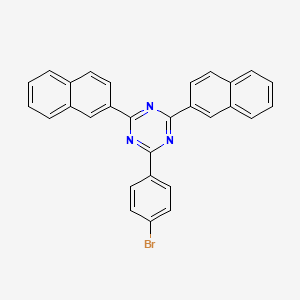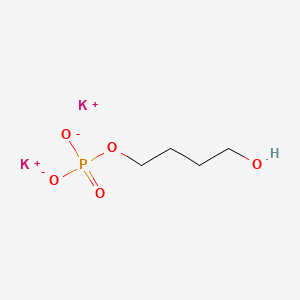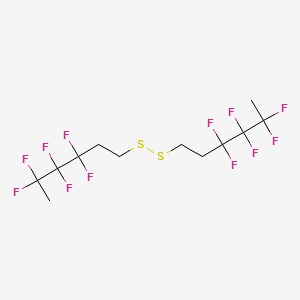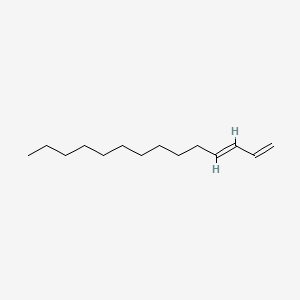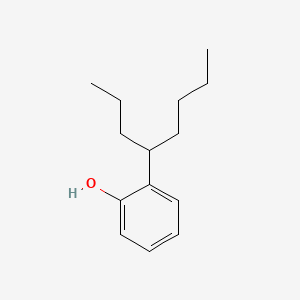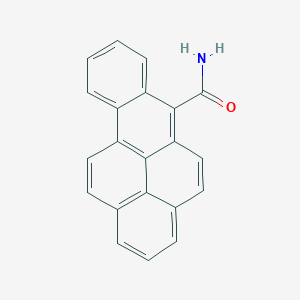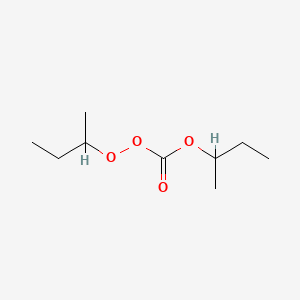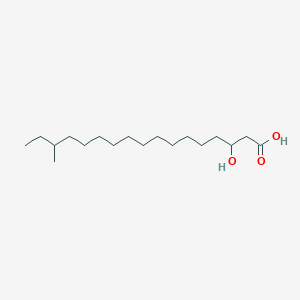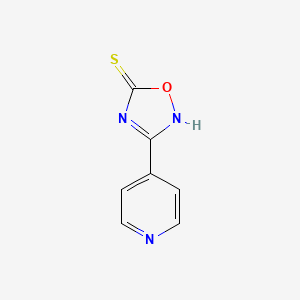![molecular formula C12H16N2O6S B12649667 3-(Carboxymethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid CAS No. 24599-14-2](/img/structure/B12649667.png)
3-(Carboxymethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 85422, also known as Chloroparaffin, is a chemical compound with the molecular formula C12H16N2O6S and a molecular weight of 316.328 g/mol . It is primarily used in industrial applications due to its unique properties, such as its high boiling point and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 85422 involves the chlorination of paraffin hydrocarbons. The reaction is typically carried out in the presence of a catalyst, such as iron chloride, at elevated temperatures. The chlorination process can be controlled to achieve the desired degree of chlorination, which affects the properties of the final product .
Industrial Production Methods
In industrial settings, NSC 85422 is produced through a continuous chlorination process. This method involves the use of large reactors where paraffin hydrocarbons are continuously fed and chlorinated. The reaction conditions, such as temperature and chlorine concentration, are carefully monitored to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
NSC 85422 undergoes several types of chemical reactions, including:
Oxidation: NSC 85422 can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: Chlorine atoms in NSC 85422 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce various chlorinated alcohols and acids, while reduction can yield chlorinated hydrocarbons with fewer chlorine atoms .
Aplicaciones Científicas De Investigación
NSC 85422 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of NSC 85422 involves its interaction with cellular components. It can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, in neural stem cells, NSC 85422 can enhance proliferation and differentiation by interacting with specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Chloroparaffin 40G: A medium-chain chlorinated paraffin with similar properties.
Cereclor 56L: A short-chain chlorinated paraffin with a lower degree of chlorination.
Chlorowax 500C: Another short-chain chlorinated paraffin with high chlorine content.
Uniqueness
NSC 85422 is unique due to its specific molecular structure and degree of chlorination, which confer distinct physical and chemical properties. Its high boiling point and stability make it particularly useful in industrial applications where other chlorinated paraffins may not perform as well .
Propiedades
Número CAS |
24599-14-2 |
|---|---|
Fórmula molecular |
C12H16N2O6S |
Peso molecular |
316.33 g/mol |
Nombre IUPAC |
3-(carboxymethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C12H16N2O6S/c1-8-2-4-9(5-3-8)21(19,20)14-10(12(17)18)6-13-7-11(15)16/h2-5,10,13-14H,6-7H2,1H3,(H,15,16)(H,17,18) |
Clave InChI |
PLKJHPHPDQHWRG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(CNCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




